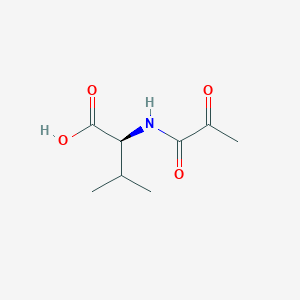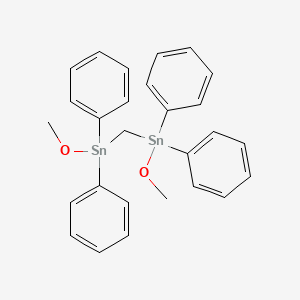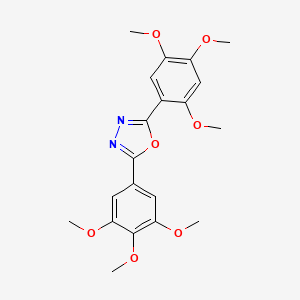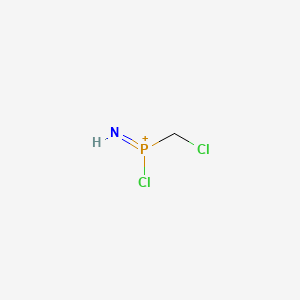![molecular formula C20H19NO4S B14371361 4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate CAS No. 89868-60-0](/img/structure/B14371361.png)
4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate is a complex organic compound with a unique structure that includes a quinoline ring, a formyl group, and a methanesulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate typically involves multiple steps, starting with the preparation of the quinoline ring. The formyl group is introduced through a formylation reaction, and the methanesulfonate group is added via a sulfonation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the compound.
化学反应分析
Types of Reactions
4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 4-[2-(4-Formylphenyl)ethenyl]pyridine
- 4-[2-(4-Formylphenyl)ethynyl]benzaldehyde
Uniqueness
4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate is unique due to its combination of a quinoline ring and a methanesulfonate group, which imparts specific chemical and biological properties that are not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
89868-60-0 |
|---|---|
分子式 |
C20H19NO4S |
分子量 |
369.4 g/mol |
IUPAC 名称 |
methanesulfonate;4-[2-(1-methylquinolin-1-ium-4-yl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C19H16NO.CH4O3S/c1-20-13-12-17(18-4-2-3-5-19(18)20)11-10-15-6-8-16(14-21)9-7-15;1-5(2,3)4/h2-14H,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
BPSNCROTQMDXJG-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)C=O.CS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]-](/img/structure/B14371291.png)


![1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one](/img/structure/B14371318.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)
![N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide](/img/structure/B14371342.png)


![3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B14371363.png)


